molecular formula C17H18N2O5S B2780400 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1421456-93-0

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2780400
CAS RN: 1421456-93-0
M. Wt: 362.4
InChI Key: QKOHUFZRDODDFJ-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a structural motif found in many natural products and synthetic compounds . This motif is known to possess important pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .


Molecular Structure Analysis

The molecular structure of this compound likely consists of a 1,3-benzodioxole ring system and a thiophene ring . These substituent rings represent a donor–linker–acceptor conjugated system .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, substituted cinnamides, which are structurally similar, have been found to possess a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, and anticonvulsant .

Scientific Research Applications

Synthesis of Amide Chalcone

The compound can be used in the synthesis of amide chalcone, a class of polyphenolic compounds belonging to the flavonoid family. These compounds possess a wide range of pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities .

Synthesis of Quinoline Derivatives

Quinoline derivatives, which have a wide range of biological activity, can be synthesized using this compound. The biological activities of these derivatives depend mainly on the nature and position of the substituents. They have been reported to have antimalarial, antitumor, antibacterial, and anti-oxidant properties .

Synthesis of Aryltetrahydropyranylmethylamine Derivatives

This compound can be used in the synthesis of aryltetrahydropyranylmethylamine derivatives. These derivatives have been found to have a broad spectrum of biological activities .

Synthesis of Aminoacetamides

Aminoacetamides, which are common pharmacophoric fragments in biologically active compounds, can be synthesized using this compound .

Synthesis of Hetarylsulfanylacetyl Substituents

This compound can be used in the synthesis of hetarylsulfanylacetyl substituents. These substituents can be used in the development of new drugs .

Antioxidant Activity

The compound and its derivatives have been evaluated for their antioxidant activity. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Future Directions

Given the medicinal importance of substituted cinnamides and the intriguing properties of organoselenium compounds, it would be interesting to further study this compound and its derivatives . These studies could lead to the development of more potent drugs .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c20-13(11-3-4-14-15(8-11)24-10-23-14)5-6-18-16(21)17(22)19-9-12-2-1-7-25-12/h1-4,7-8,13,20H,5-6,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOHUFZRDODDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

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